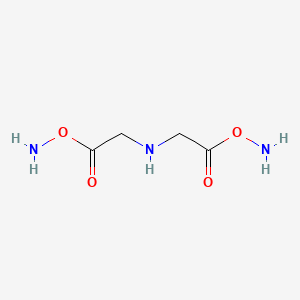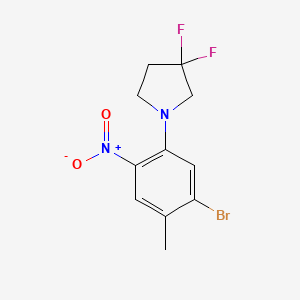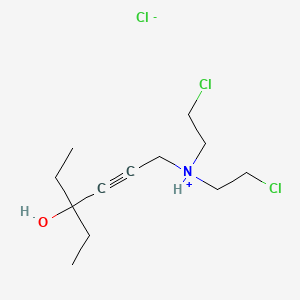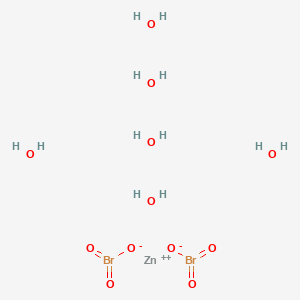![molecular formula C19H42N2O B13731054 N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine CAS No. 68479-04-9](/img/structure/B13731054.png)
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is an organic compound with the molecular formula C19H42N2O. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by the presence of a diamine group and an isotridecyloxy group, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine typically involves the reaction of isotridecyl alcohol with 3-chloropropylamine, followed by further reaction with 1,3-diaminopropane. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process may involve continuous monitoring and adjustment of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diamine group allows for substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine involves its interaction with various molecular targets. The diamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The isotridecyloxy group contributes to the compound’s hydrophobicity, influencing its distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
- N-[3-(Isotridecyloxy)propyl]ethane-1,2-diamine
- N-[3-(Isotridecyloxy)propyl]butane-1,4-diamine
Uniqueness
This compound is unique due to its specific combination of the isotridecyloxy group and the propane-1,3-diamine backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and specific interaction capabilities, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68479-04-9 |
|---|---|
Molekularformel |
C19H42N2O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
N'-[3-(11-methyldodecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H42N2O/c1-19(2)13-9-7-5-3-4-6-8-10-17-22-18-12-16-21-15-11-14-20/h19,21H,3-18,20H2,1-2H3 |
InChI-Schlüssel |
YZGGABQGIYPLRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)










![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

